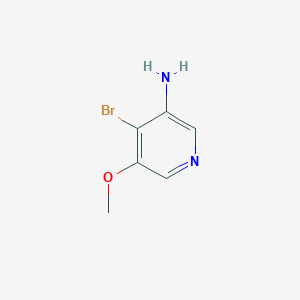

4-Bromo-5-methoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

4-bromo-5-methoxypyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3 |

InChI Key |

MQCWRNOWUYHCQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CN=C1)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 5 Methoxypyridin 3 Amine

Established Synthetic Routes towards the 4-Bromo-5-methoxypyridin-3-amine Core

The construction of the this compound structure relies on the precise and regiocontrolled introduction of its three distinct substituents onto the pyridine (B92270) core. The synthetic strategies are dictated by the principles of aromatic substitution on an electron-deficient heterocyclic system.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, which are inherently electron-deficient. This deficiency is caused by the electronegative nitrogen atom, which withdraws electron density from the ring, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comstudy.comyoutube.com This electronic property makes the pyridine ring susceptible to attack by nucleophiles.

The SNAr mechanism typically proceeds via an addition-elimination pathway involving a high-energy, anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. For pyridine, attack at the C-2 and C-4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comquora.com Attack at the C-3 position does not permit such stabilization, making SNAr reactions at this position less common unless facilitated by other activating groups.

In the context of synthesizing this compound, an SNAr reaction could be envisioned for the introduction of the methoxy (B1213986) group. For example, a precursor such as 3-amino-4-bromo-5-chloropyridine could potentially undergo a regioselective SNAr reaction where a methoxide (B1231860) nucleophile displaces the chloride at the 5-position.

Electrophilic aromatic substitution, including bromination, is generally more difficult on pyridine than on benzene due to the deactivating effect of the ring nitrogen. However, the presence of activating groups, such as amine (-NH2) and methoxy (-OCH3), can facilitate this reaction. Both groups are strong ortho-, para-directors.

In a hypothetical precursor like 5-methoxypyridin-3-amine, the directing effects of both substituents must be considered. The amino group at C-3 is a powerful activating group and would direct an incoming electrophile (like Br+) to its ortho (C-2, C-4) and para (C-6) positions. The methoxy group at C-5 would similarly direct to its ortho (C-4, C-6) positions. The convergence of these directing effects strongly favors substitution at the C-4 and C-6 positions. The synthesis of the target compound requires specific bromination at the C-4 position, a challenge that necessitates careful control of reaction conditions or the use of a precursor where the C-4 position is the most sterically and electronically accessible.

Various brominating agents are employed for such transformations, including N-bromosuccinimide (NBS) and elemental bromine (Br2), often in the presence of a catalyst or in a suitable solvent system to control reactivity and regioselectivity. mdpi.com

The introduction of a methoxy group onto a pyridine ring is commonly achieved through nucleophilic substitution. One of the most prevalent methods involves the reaction of a pyridinol (or its pyridone tautomer) with a methylating agent. The pyridinol is first deprotonated with a base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a more nucleophilic pyridinolate anion, which then reacts with an electrophile like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

Alternatively, and highly relevant to halogenated pyridines, is the direct displacement of a halide or another suitable leaving group by a methoxide source, typically sodium methoxide (NaOMe). This SNAr reaction is often performed in a polar solvent like methanol or N,N-dimethylformamide (DMF). A pertinent example from the literature is the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine, where one bromine atom is selectively displaced by sodium methoxide at elevated temperatures. chemicalbook.com This demonstrates the feasibility of selectively introducing a methoxy group in the presence of another halogen on the pyridine ring.

Precursor Chemistry and Synthetic Intermediates in the Assembly of this compound

The synthesis of a trisubstituted pyridine like this compound is a multi-step process involving carefully chosen precursors and key synthetic intermediates. The synthetic design aims to introduce the functional groups in a sequence that maximizes regiochemical control. A plausible synthetic pathway could originate from commercially available, simpler pyridine derivatives.

One potential route might start with a nitropyridine, as the nitro group can serve as a precursor to the amine functionality via reduction and can also act as a meta-director for electrophilic substitution or be displaced in nucleophilic substitution reactions.

Below is a table of potential precursors and intermediates that could feature in a synthetic route.

| Compound Name | Molecular Formula | Role in Synthesis | Potential Transformation |

|---|---|---|---|

| 3,5-Dibromopyridine | C₅H₃Br₂N | Starting Material | Nucleophilic substitution of one bromine with methoxide to yield 3-Bromo-5-methoxypyridine. chemicalbook.com |

| 3-Bromo-5-methoxypyridine | C₆H₆BrNO | Intermediate | Nitration at C-4, followed by reduction of the nitro group to an amine. |

| 5-Methoxypyridin-3-amine | C₆H₈N₂O | Intermediate | Regioselective bromination at the C-4 position. |

| 4-Chloro-5-methoxypyridin-3-amine | C₆H₇ClN₂O | Intermediate | Halogen exchange reaction (Finkelstein-type) or direct synthesis from a 4-chlorinated precursor. |

Optimization of Synthetic Conditions for Enhanced Reaction Efficiency and Purity

Optimizing synthetic protocols is critical for maximizing the yield and purity of the final product while ensuring scalability and cost-effectiveness. For the synthesis of substituted pyridines, several reaction parameters are typically investigated.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are often preferred. mdpi.commdpi.com

Base: In reactions requiring a base, such as pyridinol methylation or in palladium-catalyzed cross-coupling reactions involving the bromo-substituent, the nature of the base is crucial. Common choices include inorganic bases like potassium carbonate (K2CO3) and potassium phosphate (K3PO4) or organic bases like triethylamine (TEA). mdpi.comresearchgate.net

Catalyst: For reactions such as Suzuki or Buchwald-Hartwig cross-couplings, which might be used to further functionalize the title compound, the choice of palladium catalyst and ligand is paramount for achieving high efficiency. mdpi.comresearchgate.net

The table below summarizes key parameters that are typically optimized in the synthesis of functionalized pyridines.

| Parameter | Common Variables Screened | Objective |

|---|---|---|

| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water | Improve solubility, enhance reaction rate, control selectivity |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, TEA | Facilitate deprotonation, neutralize acidic byproducts |

| Temperature | Room Temperature to >100 °C (conventional or microwave) | Increase reaction rate while minimizing side product formation |

| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. (for cross-coupling) | Achieve high turnover number and yield in catalytic steps |

Stereochemical Considerations and Control in Syntheses Involving Chiral Derivatives

The target molecule, this compound, is achiral and possesses a plane of symmetry. Therefore, its synthesis from achiral precursors does not involve the generation of stereocenters, and stereochemical control is not a consideration.

However, if this compound were to be used as an intermediate in the synthesis of a larger, chiral molecule (for example, through a reaction at the amine or via a cross-coupling at the bromo-position that introduces a chiral moiety), then the principles of stereoselective synthesis would become relevant in those subsequent steps. The synthesis of the core this compound scaffold itself does not require management of stereochemistry.

Reactivity Profiles and Mechanistic Studies of 4 Bromo 5 Methoxypyridin 3 Amine

Substitution Reactions at the Bromine Position

The bromine atom located at the C4 position of the pyridine (B92270) ring is a primary site for chemical modification, allowing for the introduction of various functional groups. The reactivity at this position is significantly influenced by the electronic effects of the adjacent amine and methoxy (B1213986) groups.

Nucleophilic Substitution Pathways and Mechanism

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the electron-deficient 2- and 4-positions. uoanbar.edu.iqquimicaorganica.org However, in 4-bromo-5-methoxypyridin-3-amine, the electron-donating nature of the amino and methoxy groups increases the electron density of the ring, making it less susceptible to nucleophilic attack compared to pyridines with electron-withdrawing substituents. uoanbar.edu.iq

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are highly effective methods for forming new carbon-carbon bonds at the C4 position of this compound. These reactions are versatile and widely used in organic synthesis. youtube.com

Suzuki Coupling: This reaction pairs the bromo-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a powerful tool for creating biaryl compounds or introducing alkyl and alkenyl groups. libretexts.orgnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronate complex, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orguwindsor.ca Studies on similar brominated pyridine systems show that electron-rich boronic acids can produce good yields. mdpi.com

Heck Reaction: The Heck reaction couples the bromo-pyridine with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. libretexts.org This is followed by the migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. libretexts.orgyoutube.com The reaction exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction directly synthesizes alkynyl-substituted pyridines by reacting the bromo-pyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The catalytic cycle is believed to involve both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Phenyl-5-methoxypyridin-3-amine |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 4-(2-Phenylethenyl)-5-methoxypyridin-3-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-(2-Phenylethynyl)-5-methoxypyridin-3-amine |

Reactions Involving the Amine Functionality

The primary amine at the C3 position offers a site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation and Alkylation Reactions of the Primary Amine

The primary amine of this compound can be readily acylated with reagents like acyl chlorides or anhydrides, usually in the presence of a base, to form the corresponding amides. For instance, a similar compound, 5-bromo-2-methylpyridin-3-amine, reacts with acetic anhydride to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This is a common strategy for protecting the amine or introducing new functional groups. nih.gov

Alkylation of the amine can be achieved using alkyl halides. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. chemguide.co.uk This can lead to the formation of secondary, tertiary, and even quaternary ammonium salts, depending on the reaction conditions and stoichiometry. chemguide.co.uk

Oxidation and Reduction Pathways of the Amine Group

The oxidation of 3-aminopyridine derivatives has been studied. For example, oxidation with peroxomonosulfuric acid involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net Another study on the oxidation of 3-aminopyridine adenine dinucleotide phosphate with sodium periodate resulted in the oxidation of a ribose linked to the 3-aminopyridine. nih.gov In some cases, oxidation of similar heterocyclic amines can lead to dimerization. nih.gov

The amine group itself is in its most reduced state. While the pyridine ring can be reduced, for example, to piperidine (B6355638) using hydrogen with a catalyst, reactions specifically targeting the reduction of the amine functionality are not applicable. uoanbar.edu.iq

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-rich system due to the presence of two electron-donating substituents: the amino group and the methoxy group. This increased electron density makes the ring more activated towards electrophilic aromatic substitution compared to unsubstituted pyridine. pearson.com However, the nitrogen atom in the ring acts as an electron-withdrawing group through an inductive effect and deactivates the ring, especially in acidic conditions where it becomes protonated. uoanbar.edu.iq

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated in acidic media, further increasing deactivation. mdpi.com However, the attached substituents on this compound significantly influence this tendency. The amino group at C3 and the methoxy group at C5 are both strong and moderate activating groups, respectively, donating electron density to the ring through resonance. This activation partially counteracts the deactivating effect of the ring nitrogen. Electrophilic attack would be directed to the positions ortho and para to these activating groups. The most likely positions for electrophilic attack are C2 and C6, which are ortho to the powerful amino group at C3 and also ortho/para to the methoxy group at C5.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally favored on pyridine rings, particularly at the C2, C4, and C6 positions, which are electronically deficient. nih.gov In this compound, the most probable SNAr reaction is the displacement of the bromide ion at the C4 position. libretexts.org This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups can stabilize this intermediate, facilitating the reaction. While bromine is not as strongly activating for SNAr as a nitro group, its displacement from an electron-deficient pyridine ring is a common transformation. nih.govlibretexts.org

Influence of Bromine and Methoxy Substituents on Ring Reactivity and Regioselectivity

The regioselectivity of substitution reactions on this compound is determined by the complex interplay of the electronic and steric effects of the substituents.

Amino Group (C3): As a powerful electron-donating group (EDG), it strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Methoxy Group (C5): A moderately strong EDG that activates the ring and directs electrophiles to its ortho (C4, C6) and para (C2) positions.

Bromo Group (C4): An electron-withdrawing group by induction but an ortho/para director for electrophilic substitution due to resonance. It deactivates the ring. For nucleophilic substitution, it serves as a leaving group.

For electrophilic substitution , the directing effects of the amino and methoxy groups are synergistic, strongly favoring attack at the C2 and C6 positions. The C4 position is sterically hindered and already substituted. Between C2 and C6, the C6 position might be slightly more favored due to potential chelation effects involving the C5-methoxy group or reduced steric hindrance compared to the C2 position adjacent to the ring nitrogen.

For nucleophilic substitution , the primary target is the C4 position due to the presence of the bromo leaving group. The electron-withdrawing nature of the pyridine nitrogen assists in stabilizing the negative charge of the Meisenheimer intermediate formed during the attack.

Table 1: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Most Probable Site of Attack | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C2 and C6 | Combined activating and directing effects of the C3-amino and C5-methoxy groups. |

| Nucleophilic Aromatic Substitution | C4 | Presence of a good leaving group (Br) at an electron-deficient position. |

Aryne Chemistry and Dehydro-pyridine Intermediates in Functionalization

The presence of a halogen atom on the pyridine ring opens up the possibility of forming highly reactive heteroaryne intermediates, known as pyridynes, upon treatment with a strong base. tcichemicals.com this compound is a potential precursor for a 3,4-pyridyne intermediate.

The mechanism involves the deprotonation of a ring hydrogen adjacent to the bromine atom by a strong base (like LDA or NaNH2), followed by the elimination of the bromide ion to form a triple bond within the ring. tcichemicals.com In this specific molecule, deprotonation would need to occur at the C3 position. However, the presence of the acidic N-H protons of the amino group would likely be the primary site of deprotonation, which could complicate or inhibit the desired C-H deprotonation for pyridyne formation without prior protection of the amine.

If the 3,4-pyridyne intermediate is formed, it can be trapped by various nucleophiles or undergo cycloaddition reactions, leading to the formation of difunctionalized pyridine derivatives. sigmaaldrich.com The regioselectivity of the nucleophilic attack on the pyridyne would be influenced by the electronic effects of the methoxy and amino substituents. sigmaaldrich.com

Mechanistic Investigations of Reaction Outcomes and Selectivity

Detailed mechanistic studies on this compound are not widely reported in the literature. However, insights can be drawn from related systems. For instance, studies on the reaction of 3-bromo-4-nitropyridine with amines have shown that unexpected rearrangements, such as nitro-group migration, can occur. clockss.org This suggests that reactions involving highly substituted pyridines like this compound could also exhibit complex behavior beyond simple substitution.

Investigating the reaction mechanisms would require a multi-faceted approach:

Kinetic Studies: To determine the rate-determining step and the influence of reactant concentrations.

Computational Modeling: To map the reaction energy profile, compare the stability of possible intermediates (e.g., Meisenheimer complexes or pyridynes), and predict the most favorable reaction pathways.

Isotopic Labeling: To trace the path of atoms throughout the reaction and confirm proposed intermediates.

Solvent and Base Effects: The polarity of the solvent and the nature of the base can significantly influence the reaction pathway, favoring either a standard SNAr mechanism or an elimination-addition (pyridyne) pathway. For example, polar aprotic solvents are known to facilitate nitro-group migration in related compounds. clockss.org

The selectivity of any reaction would be a delicate balance between electronic directing effects, steric hindrance, and the specific reaction conditions employed.

Advanced Applications in Organic Synthesis Research

Role as a Key Precursor for Complex Heterocyclic Systems and Aza Derivatives

The strategic placement of reactive functional groups on the pyridine (B92270) core of 4-Bromo-5-methoxypyridin-3-amine makes it an invaluable precursor for the synthesis of intricate heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functionalities, while the bromo substituent is amenable to various cross-coupling reactions. This dual reactivity allows for the annulation of additional rings onto the pyridine scaffold, leading to the formation of complex, multi-ring structures.

For instance, the amino group can participate in condensation reactions with dicarbonyl compounds to form fused pyrazine (B50134) or imidazole (B134444) rings. Simultaneously, the bromine atom can be utilized in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or other carbon-based substituents. This sequential or sometimes one-pot transformation strategy provides efficient access to a diverse range of polycyclic aza-heterocycles, which are privileged structures in many biologically active compounds.

Scaffold for Constructing Polycyclic Aromatic Compounds and Fused Heterocycles

The pyridine ring of this compound serves as a foundational scaffold for the construction of larger polycyclic aromatic compounds (PAHs) and fused heterocycles. nih.govresearchgate.net Through strategic synthetic manipulations, this core can be elaborated into more extended π-systems. researchgate.net

One common approach involves the initial transformation of the amino and bromo groups to install functionalities that can participate in cyclization reactions. For example, the amino group can be diazotized and subsequently replaced with various groups, or the bromo-group can undergo coupling reactions to append moieties containing reactive sites for intramolecular cyclizations. These strategies have been successfully employed to synthesize complex frameworks such as benzo[b] nih.govnih.govthiazepine derivatives. researchgate.net The synthesis of these larger, planar aromatic systems is of significant interest due to their potential applications in organic electronics and as DNA intercalating agents. nih.gov

Utilization in Cascade and Multicomponent Reactions for Molecular Complexity Generation

The inherent reactivity of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govbohrium.comrsc.orgdntb.gov.uaresearchgate.net In these reactions, multiple bond-forming events occur in a single synthetic operation, often leading to the formation of complex products in a highly efficient and atom-economical manner.

The amino and bromo functionalities of the pyridine can participate in a variety of MCRs. For instance, the amino group can act as one component in a Ugi or Passerini reaction, while the bromo-group can be involved in a subsequent intramolecular Heck or Suzuki cyclization. Such a sequence allows for the rapid assembly of densely functionalized heterocyclic scaffolds. The development of novel MCRs involving this and similar building blocks is an active area of research, aiming to streamline the synthesis of complex molecules. rsc.orgresearchgate.net

Design and Synthesis of Functionalized Organic Materials and Ligands

The unique electronic and structural features of this compound make it a valuable component in the design and synthesis of functionalized organic materials and ligands. mdpi.comresearchgate.netnih.gov The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions, making this compound and its derivatives attractive candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

By modifying the bromo and methoxy (B1213986) groups, the electronic properties and steric profile of the resulting ligands can be fine-tuned to achieve desired material properties, such as porosity, catalytic activity, or specific binding affinities. nih.gov Furthermore, the incorporation of this pyridine unit into larger organic molecules can impart specific functionalities, leading to the development of novel materials for applications in areas such as gas storage, separation, and catalysis. mdpi.comnih.gov The synthesis of amine-functionalized materials is a growing field, with applications ranging from CO2 capture to advanced polymer composites. nih.gov

Other Academic Research Applications

Investigations in Agrochemical Synthesis and Derivatization

The pyridine (B92270) ring is a prevalent motif in a multitude of commercial agrochemicals, including herbicides, insecticides, and fungicides. The specific substituents on the pyridine core play a crucial role in defining the biological activity and selectivity of these compounds. Halogenated pyridines, in particular, are well-represented in the agrochemical landscape.

While direct applications of 4-Bromo-5-methoxypyridin-3-amine in commercial pesticides are not extensively documented, its structural features are analogous to those found in patented agrochemical compounds. For instance, nicotinamide derivatives containing a bromo-substituted pyridine core, such as N-(1-(5-bromo-3-chloro-pyridin-2-yl)-ethyl)-2,4-dichloronicotinamide and N-[(5-bromo-3-chloro-pyridin-2-yl)-methyl]-2,4-dichloro-nicotinamide, have been included in agrochemical formulations google.com. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its penetration through biological membranes of target pests or weeds.

Furthermore, the amino and methoxy (B1213986) groups on this compound offer reactive sites for further chemical derivatization. The amine group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities, allowing for the synthesis of a library of compounds for biological screening. Research into halogenated and aminated pyridines, such as 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl)pyridine-2-carboxylic acid, highlights the ongoing interest in this class of compounds for developing new agrochemical agents googleapis.com. The derivatization of compounds like this compound allows for the fine-tuning of their physicochemical properties to optimize efficacy, selectivity, and environmental safety.

Applications in Dye Chemistry Research and Synthesis of Chromophores

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments, most notably azo dyes. The diazotization of an aromatic amine followed by coupling with an electron-rich species is a classic and widely used method for creating intensely colored compounds. The amino group on this compound makes it a suitable candidate for such transformations.

The field of dye chemistry has explored the use of substituted aminophenols and related structures in oxidative hair dyeing processes, indicating the general utility of these functional groups in generating color googleapis.com. While specific examples of dyes synthesized directly from this compound are not prevalent in mainstream literature, the principles of dye synthesis suggest its potential as a diazo component. The electronic properties of the resulting azo dye would be influenced by the methoxy and bromo substituents on the pyridine ring, which could modulate the color and fastness properties of the dye.

The synthesis of chromophores for applications beyond traditional dyeing, such as in functional materials and optical sensors, is an active area of research. The pyridine moiety itself can be part of a chromophoric system, and its derivatization allows for the tuning of absorption and emission properties. The reactivity of the amine and the potential for substitution at the bromine position on this compound provide avenues for incorporating this heterocycle into larger conjugated systems to create novel chromophores with tailored optical characteristics.

Use as a Chemical Probe in Biochemical Assays and Enzyme Interaction Studies

Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function or to screen for potential drug candidates. The development of such probes often involves the synthesis and screening of libraries of compounds with diverse structures. Pyridine derivatives are frequently explored in this context due to their ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking.

Research has demonstrated the screening of libraries of pyridine derivatives against biological targets like human hydrogen sulfide-synthesizing enzymes to identify potential inhibitors core.ac.ukresearchgate.net. Although this compound was not explicitly identified in these studies, it represents the type of molecule that would be included in such a screening library. The combination of a hydrogen bond donor (amine), a hydrogen bond acceptor (methoxy and pyridine nitrogen), and a halogen atom provides multiple points of interaction with a protein's active site.

Furthermore, studies on pyridine diamine derivatives as inhibitors of cholinesterases, enzymes crucial in the nervous system, underscore the potential of substituted pyridines in modulating enzyme activity nih.gov. The specific substitution pattern of this compound could confer selectivity for certain enzyme targets. Its utility as a chemical probe would be determined through systematic screening in various biochemical assays, where its interactions with target proteins could be quantified, for instance, through enzyme inhibition assays nih.gov.

Table 1: Examples of Pyridine Derivatives in Enzyme Inhibition Studies

| Pyridine Derivative Class | Target Enzyme | Research Focus |

|---|---|---|

| Pyridine Diamines | Cholinesterases | Investigation of structure-activity relationships for enzyme inhibition. |

| General Pyridine Library | Hydrogen Sulfide-Synthesizing Enzymes | Screening for novel enzyme inhibitors. |

Catalyst Development and Investigations in Organocatalysis

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Pyridine-based ligands have a long history of use in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to bind to a wide range of transition metals.

Substituted pyridines are extensively used to fine-tune the electronic and steric properties of metal catalysts. For instance, Pd(II) complexes bearing functionalized pyridine ligands have been demonstrated to be effective precatalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions nih.govnih.gov. The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic activity of the metal center. The electron-donating methoxy group and the electron-withdrawing bromine atom on this compound present an interesting electronic profile for a potential ligand.

In addition to their role as ligands in metal catalysis, pyridine derivatives can also function as organocatalysts. For example, pyridines substituted with para-iminophosphorano groups have been shown to be highly active nucleophilic catalysts for acylation reactions rsc.org. The amine group of this compound could be derivatized to create novel organocatalysts. The development of ruthenium complexes with cooperative phosphine–pyridine–iminophosphorane (PNN) ligands for dehydrogenative coupling reactions further illustrates the advanced applications of functionalized pyridines in catalysis rsc.org. The synthetic accessibility and tunable nature of this compound make it a promising scaffold for the development of new catalysts for a variety of organic transformations.

Table 2: Applications of Substituted Pyridines in Catalysis

| Catalyst Type | Application | Role of Pyridine Derivative |

|---|---|---|

| Pd(II)-Pyridine Complexes | Suzuki-Miyaura and Heck Cross-Coupling | Ligand to modulate catalyst activity. |

| Iminophosphorano-Substituted Pyridines | Acylation Reactions | Nucleophilic organocatalyst. |

| Ru-PNN Complexes | Dehydrogenative Coupling | Component of a cooperative ligand. |

Emerging Trends and Future Research Directions

Sustainable Synthetic Methodologies for 4-Bromo-5-methoxypyridin-3-amine Production

The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for producing key intermediates like this compound. Future research is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Continuous Flow Synthesis: A significant trend is the move from batch processing to continuous flow manufacturing. Flow chemistry offers superior heat and mass transfer, enabling better reaction control, improved safety for handling unstable intermediates, and easier scalability. vapourtec.com For instance, methods for the in situ preparation and consumption of highly reactive reagents, such as aminating agents, have been successfully demonstrated in continuous flow systems for pyridine (B92270) synthesis. vapourtec.comresearchgate.net This approach mitigates the risks associated with the accumulation of unstable compounds and allows for safer, more efficient production pipelines.

Catalyst Innovation: Research is ongoing to replace traditional stoichiometric reagents with more sustainable catalytic systems. This includes the development of earth-abundant metal catalysts or even metal-free catalytic systems. For example, purple light has been used to promote radical coupling reactions of bromopyridines with Grignard reagents, eliminating the need for a transition metal catalyst. organic-chemistry.org

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Biological Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction and optimization. For this compound, these technologies offer powerful tools to accelerate the discovery of its derivatives.

Reactivity Prediction: AI models can be trained on large databases of chemical reactions to predict the outcomes of new transformations. nih.gov This allows researchers to forecast the most effective coupling partners, catalysts, and conditions for reactions involving the amine, bromo, or pyridine nitrogen sites of the core molecule. nih.govsciencedaily.com By simulating reactions, these models can significantly reduce the number of experiments needed, saving time and resources. sciencedaily.com For example, ML models can predict the electronic properties of substituted pyridine rings, which in turn regulate the reactivity of metal complexes for catalysis. rsc.org

Biological Property Prediction: ML algorithms are increasingly used to predict the biological activities and pharmacokinetic properties of novel compounds. A framework known as a contrastive learning-guided latent scoring platform (CLaSP) showcases a novel method for assessing drug-likeness, moving beyond simple rules to offer more generalizable and interpretable evaluations. acs.org By analyzing the structural features of this compound and its potential derivatives, ML models can screen virtual libraries to identify candidates with a high probability of exhibiting desired biological effects, such as enzyme inhibition. nih.govnih.gov This predictive power can guide synthetic efforts toward molecules with a higher likelihood of success in drug discovery programs. acs.org

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reactivity Modeling | Utilizes algorithms trained on reaction databases to predict the outcome of chemical transformations. nih.gov | Optimizes synthetic routes for derivatives by predicting yields and identifying ideal reaction conditions, catalysts, and coupling partners. |

| Virtual Screening | Employs computational models to assess large libraries of virtual compounds for potential biological activity against a specific target. nih.gov | Rapidly identifies promising derivatives for synthesis and biological testing, focusing resources on high-potential candidates. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual molecules. | De-risks drug development by flagging potential liabilities early, allowing for structural modifications to improve drug-like properties. |

| Materials Genome | A machine learning-assisted approach to design and screen virtual materials for specific functionalities, such as adsorption. nih.gov | Guides the design of novel polymers or materials incorporating the this compound scaffold for targeted applications. |

High-Throughput Screening in Derivative Synthesis and Biological Evaluation

High-Throughput Screening (HTS) is an essential technology for modern chemical and biological research. It enables the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the pace of discovery.

The core of this compound serves as an ideal starting scaffold for creating large chemical libraries. Using automated robotic systems, each reactive site on the molecule can be systematically modified with a diverse set of chemical building blocks. HTS is often considered a "first line of defense" to quickly explore a vast chemical space that would be inaccessible through traditional, manual experimentation. youtube.com

Once a library of derivatives is synthesized, HTS is employed for biological evaluation. This involves testing the entire library against specific biological targets, such as enzymes or cellular pathways, to identify "hits"—compounds that exhibit a desired activity. acs.org For example, HTS campaigns have been instrumental in identifying novel pyridine-based inhibitors for enzymes like Salt-Inducible Kinases (SIKs). acs.org Similarly, screening of pyridine derivatives has been used to find inhibitors of hydrogen sulfide-synthesizing enzymes, which are implicated in various diseases. nih.gov This combination of automated synthesis and parallel biological testing allows for the rapid identification of structure-activity relationships (SAR), guiding the next cycle of molecular design and optimization. nih.gov

Integration with Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. The integration of advanced spectroscopic techniques directly into the reaction vessel for in situ monitoring represents a significant leap forward.

This approach allows chemists to observe the formation of products and intermediates in real-time, providing a detailed picture of the reaction dynamics.

Real-Time Optimization: Techniques like in situ NMR and UV-Vis spectroscopy can track the concentration of reactants, intermediates, and products as a reaction progresses. researchgate.netnih.gov This data is invaluable for quickly optimizing reaction conditions such as temperature, pressure, and catalyst loading without the need for laborious offline sampling and analysis.

Flow Chemistry Integration: These monitoring tools are particularly powerful when combined with continuous flow synthesis. For instance, stopped-flow NMR analysis has been used to rapidly optimize the preparation of aminating reagents in a flow system. researchgate.net This synergy enables precise control and a deeper understanding of fast or complex reactions.

Mechanism Elucidation: By detecting transient intermediates, in situ spectroscopy can provide direct evidence for proposed reaction mechanisms. For example, monitoring the fluorination of a pyrazolopyridine with ¹H NMR spectroscopy showed the formation of an intermediate fluorine-containing σ-complex, offering insight into the reaction pathway. researchgate.net This level of detail is critical for developing robust and reliable synthetic methods for complex molecules derived from this compound.

| Technique | Information Gained | Application in Synthesis |

| NMR Spectroscopy | Provides detailed structural information and quantitative data on species in solution. | In situ monitoring of reactant consumption and product formation; identification of intermediates. researchgate.net |

| UV-Vis Spectroscopy | Monitors changes in chromophores, useful for tracking conjugated systems or complex formation. | Real-time analysis of reactions involving colored species; studying binding events. nih.gov |

| Infrared (IR) Spectroscopy | Tracks changes in functional groups throughout a reaction. | Monitoring the conversion of functional groups, such as the disappearance of a starting material's signature peak. |

| Mass Spectrometry | Provides mass-to-charge ratio of ions, allowing for identification of products and byproducts. | Online reaction monitoring, particularly in flow chemistry, to confirm product formation and detect impurities. |

Development of Novel Functional Materials Utilizing the this compound Core

Beyond its role in medicinal chemistry, the this compound scaffold is a promising candidate for the development of novel functional materials. The distinct electronic and coordinating properties of the substituted pyridine ring can be harnessed to create materials with tailored characteristics.

Polymer-Based Adsorbents: The pyridine nitrogen and other functional groups can act as binding sites for metal ions. Research has shown that pyridine-based polymers can be designed as highly effective adsorbents for environmental remediation, such as capturing perrhenate (B82622) (a surrogate for the nuclear waste product pertechnetate). nih.gov Machine learning can assist in screening virtual polymers to predict and optimize their adsorption capacities. nih.gov

Ligands for Catalysis: Pyridinophane structures, which are macrocycles containing pyridine rings, are used as ligands for transition metal catalysts. rsc.org Modifying the substituents on the pyridine ring allows for fine-tuning of the metal center's electronic properties, thereby controlling its catalytic activity. The this compound core could be incorporated into such ligands to create new catalysts with unique reactivity. rsc.org

Chemosensors: The ability of the pyridine scaffold to bind to specific analytes and produce a detectable signal (e.g., a color change) makes it a valuable component in chemosensors. A pyridine dicarboxylate-based sensor, for example, was developed for the colorimetric detection of Ni²⁺ ions. nih.gov The functional groups on this compound could be exploited to design selective sensors for various metal ions or anions.

Q & A

Q. What are the established synthetic routes for 4-Bromo-5-methoxypyridin-3-amine, and how can reaction conditions be optimized?

The primary synthesis method involves palladium-catalyzed Suzuki cross-coupling reactions, where arylboronic acids are coupled with a bromo-pyridine precursor using tetrakis(triphenylphosphine)palladium(0) and potassium phosphate as a base . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ yields higher reproducibility compared to Pd(OAc)₂ in bromo-substituted pyridines.

- Solvent systems : Dioxane/water mixtures (4:1) improve solubility and reaction efficiency.

- Temperature : Reactions performed at 80–90°C for 12–24 hours achieve >75% yield .

| Key Reaction Parameters |

|---|

| Catalyst: Pd(PPh₃)₄ (5 mol%) |

| Base: K₃PO₄ (2.5 equiv) |

| Solvent: Dioxane/H₂O (4:1) |

| Yield Range: 65–85% |

Q. How is this compound characterized spectroscopically?

Standard characterization includes:

- ¹H/¹³C-NMR : Peaks at δ 8.09 (dd, J = 4.8 Hz, pyridine-H), δ 3.84 (s, OCH₃) in DMSO-d₆ .

- FTIR : Strong absorption at ~1596 cm⁻¹ (C=N stretch) and 1261 cm⁻¹ (C-O of methoxy) .

- HRMS : Molecular ion [M+H]⁺ at m/z 203.04 (theoretical) .

Critical Note : Methoxy and amine protons may exhibit broadening in NMR due to hydrogen bonding; DMSO-d₆ is preferred over CDCl₃ for resolution .

Q. What are the key physicochemical properties relevant to handling this compound?

- Melting Point : 175–176°C (decomposition observed above 180°C) .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in ethanol .

- Stability : Degrades under prolonged UV exposure; store in amber vials at 2–8°C .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for Suzuki couplings be resolved?

Discrepancies arise from:

- Impurity in boronic acids : Purify via recrystallization or column chromatography before use.

- Oxygen sensitivity : Use degassed solvents and inert atmospheres to prevent Pd catalyst oxidation .

- Substituent effects : Electron-withdrawing groups on boronic acids reduce coupling efficiency; optimize equivalents (1.2–1.5 equiv) .

Case Study : A 20% yield increase was achieved by substituting Pd(PPh₃)₄ with PdCl₂(dppf) in electron-deficient arylboronic acids .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Bromine at C4 increases electrophilic character, favoring oxidative addition to Pd(0) .

- Steric effects : Methoxy at C5 creates steric hindrance, requiring larger Pd ligands (e.g., XPhos) for efficient coupling .

Validation : Experimental and computed Hammett constants (σ≈0.45) correlate with observed reaction rates .

Q. How does structural modification of this compound influence bioactivity in enzyme inhibition assays?

- Bromine replacement : Substituting Br with Cl reduces binding affinity (IC₅₀ increases from 1.2 μM to 8.7 μM in kinase assays) .

- Methoxy position : Moving OCH₃ from C5 to C6 disrupts hydrogen bonding with active-site residues (e.g., Tyr-185 in EGFR) .

- Amine derivatization : Acetylation of the -NH₂ group abolishes activity, confirming its role as a hydrogen-bond donor .

| Structure-Activity Trends |

|---|

| Br → Cl: 7-fold ↓ potency |

| OCH₃ at C5 → C6: 3-fold ↓ potency |

| -NH₂ → -NHAc: Inactive |

Methodological Challenges

Q. How can researchers address low yields in amination reactions involving this compound?

- Buchwald-Hartwig conditions : Use Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (70–75%) .

- Workup : Extract with ethyl acetate (3×) to recover unreacted starting material .

Q. What strategies mitigate decomposition during storage?

- Lyophilization : Stable for >12 months when lyophilized under argon.

- Additives : Include 1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Data Interpretation

Q. How to resolve conflicting NMR assignments for regioisomeric impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.